molecular formula C19H23N3O4 B8251725 tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B8251725
M. Wt: 357.4 g/mol
InChI Key: YMFJSVCIPZZBFB-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes an imidazo[1,2-a]pyridine core, an ethynyl group, and a tert-butyl carbamate moiety, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.

    Introduction of the ethynyl group: This step often involves Sonogashira coupling, where an ethynyl group is introduced using palladium-catalyzed cross-coupling reactions.

    Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. The imidazo[1,2-a]pyridine core can interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)carbamate
  • tert-Butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-methylcarbamate

Uniqueness

tert-Butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of both the ethynyl group and the tert-butyl carbamate moiety. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-8-13-12-20-15-14(10-9-11-21(13)15)22(16(23)25-18(2,3)4)17(24)26-19(5,6)7/h1,9-12H,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFJSVCIPZZBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CN2C1=NC=C2C#C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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